An In-depth Technical Guide to the Caftaric Acid Biosynthesis Pathway in Vitis vinifera
An In-depth Technical Guide to the Caftaric Acid Biosynthesis Pathway in Vitis vinifera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caftaric acid, a prominent hydroxycinnamic acid ester found in grapes (Vitis vinifera), is a significant contributor to the phenolic composition of wine and grape-derived products.[1] As an ester of caffeic acid and tartaric acid, it possesses notable antioxidant properties and plays a crucial role in the plant's defense mechanisms.[1] This technical guide provides a comprehensive overview of the caftaric acid biosynthesis pathway in Vitis vinifera, detailing the enzymatic steps, summarizing key quantitative data, outlining experimental protocols, and illustrating the regulatory signaling cascades. This document is intended to serve as a valuable resource for researchers in viticulture, plant biochemistry, and natural product-based drug discovery.
The Core Biosynthesis Pathway
Caftaric acid is synthesized through the general phenylpropanoid pathway, a central route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce activated hydroxycinnamic acids, which then serve as precursors for various phenolic compounds, including caftaric acid.
The biosynthesis of caftaric acid from L-phenylalanine can be delineated into the following key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, which is the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[2]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to yield p-coumaric acid.[3]
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, an essential intermediate for downstream pathways.[4]
-
p-Coumarate 3-Hydroxylase (C3H): C3H introduces a second hydroxyl group to p-coumaric acid (or its CoA ester) at the C3 position, converting it to caffeic acid (or caffeoyl-CoA).[5]
-
Esterification Step: The final step involves the esterification of caffeic acid (or its activated form, caffeoyl-CoA) with tartaric acid. The specific enzyme catalyzing this reaction in Vitis vinifera, likely a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase, has not yet been definitively identified in the scientific literature.
Below is a diagram illustrating the core biosynthetic pathway leading to caftaric acid.
Quantitative Data on Biosynthetic Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the caftaric acid biosynthesis pathway in Vitis vinifera. It is important to note that for some enzymes, data from other plant species are provided for reference due to the limited availability of specific data for grapevine.
| Enzyme | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Source Organism | Citation |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 0.021 mM | 4.13 mM/min | 7.0 | 40 | Vitis vinifera (seeds) | [2] |
| Cinnamate-4-Hydroxylase (C4H) | trans-Cinnamic acid | 2.74 ± 0.18 µM | 56.38 ± 0.73 nmoles/min/mg | - | - | Glycine max (Soybean) | [6] |
| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric acid | - | - | - | - | Vitis vinifera (cell culture) | [4] |
| Ferulic acid | - | - | - | - | Vitis vinifera (cell culture) | [4] | |
| Caffeic acid | - | - | - | - | Vitis vinifera (cell culture) | [4] | |
| p-Coumarate 3-Hydroxylase (C3H) | p-Coumaric acid | 0.5 mM | - | - | - | Vitis vinifera (grape skins) | [5] |
Note: The activity of 4-Coumarate-CoA Ligase (4CL) in Vitis vinifera cell suspension cultures was highest for p-coumaric acid (100%), followed by ferulic acid (81.3%) and caffeic acid (60.4%).[4] No activity was detected with sinapic and cinnamic acids.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Extraction and Activity Assay
-
Enzyme Extraction:
-
Homogenize one gram of fresh plant tissue (e.g., grape seeds) in 3 ml of ice-cold 0.1 M sodium borate (B1201080) buffer (pH 7.0) containing 1.4 mM 2-mercaptoethanol (B42355) and 0.1 g of insoluble polyvinylpyrrolidone (B124986) (PVPP).[7]
-
Filter the homogenate through cheesecloth and centrifuge at 16,000 x g for 15 minutes at 4°C.[7]
-
The resulting supernatant is used as the crude enzyme extract.[7]
-
-
Enzyme Activity Assay:
-
The PAL activity is determined by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid.[7]
-
Prepare a reaction mixture containing the enzyme extract and L-phenylalanine in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 8.8).
-
Incubate the reaction mixture at the optimal temperature (40°C for V. vinifera PAL).[2]
-
Monitor the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.
-
One unit of PAL activity is defined as the amount of enzyme that produces one µmol of trans-cinnamic acid per minute under the assay conditions.
-
p-Coumarate 3-Hydroxylase (C3H) Activity Assay
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., grape skins) in a suitable extraction buffer. A modified protocol involves grinding in liquid N2 and homogenizing in 50 mM sodium phosphate (B84403) buffer (pH 6.0) with polyvinylpolypyrrolidone (PVPP).[5]
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Activity Assay:
-
The C3H activity is assayed by measuring the conversion of p-coumaric acid to caffeic acid.[5]
-
The reaction mixture typically contains the crude enzyme extract, p-coumaric acid as the substrate, and necessary cofactors such as a reducing agent (e.g., ascorbate) and molecular oxygen.[5]
-
Incubate the reaction at an appropriate temperature.
-
Terminate the reaction and analyze the formation of caffeic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis of Caftaric Acid by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Extract phenolic compounds from grape tissues (e.g., skins, pulp) using a suitable solvent, typically a mixture of methanol, water, and an acid (e.g., formic acid) to improve extraction efficiency and stability.
-
Filter the extract through a 0.45 µm filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths, typically around 320-330 nm for caftaric acid.
-
Quantification: Caftaric acid is quantified by comparing the peak area of the sample with that of a standard of known concentration.
-
The following diagram illustrates a general workflow for enzyme extraction and activity assays.
References
- 1. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Cinnamate 4-HYDROXYLASE1 from Safflower Promotes Flavonoids Accumulation and Stimulates Antioxidant Defense System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of phenolic compounds inVitis vinifera cell suspension cultures: Study on hydroxycinnamoyl CoA:ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exogenous phenylalanine application effects on phytochemicals, antioxidant activity, HPLC profiling, and PAL and CHS genes expression in table grapes (Vitis vinifera cv. ‘Qzl Ouzum’) - PMC [pmc.ncbi.nlm.nih.gov]
